molecular formula C20H25N3O4S B14926181 2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide

2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide

Cat. No.: B14926181
M. Wt: 403.5 g/mol
InChI Key: XCCCQVIZSMMISV-UHFFFAOYSA-N
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Description

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C20H27N3O5S. This compound is known for its unique chemical structure, which includes an ethoxyphenyl group, a sulfonyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine to form 4-[(4-ethoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with phenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-PHENYLACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C20H25N3O4S/c1-2-27-18-8-10-19(11-9-18)28(25,26)23-14-12-22(13-15-23)16-20(24)21-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,21,24)

InChI Key

XCCCQVIZSMMISV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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